A Technical Guide to Commercial Sourcing and Purity Assessment of Fluoxastrobin-d4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity assessment, and relevant experimental protocols for **Fluoxastrobin-d4**. This deuterated analog of the strobilurin fungicide Fluoxastrobin is a critical internal standard for quantitative analytical studies, particularly in residue analysis and environmental monitoring. Accurate knowledge of its commercial availability and purity is paramount for reliable and reproducible research.

Commercial Availability and Purity

Fluoxastrobin-d4 is available from several reputable suppliers of chemical reference standards. These companies typically provide a Certificate of Analysis (CoA) with the product, detailing its purity and the methods used for its determination. Key suppliers include LGC Standards and Toronto Research Chemicals (TRC). While specific purity values can vary by batch, these standards are generally supplied in high purity.

For certified reference materials (CRMs), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary method for determining purity due to its ability to provide an absolute measure of the analyte concentration.[1][2][3] Other common analytical techniques for purity assessment include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

Table 1: Commercial Sources and Purity of Fluoxastrobin-d4



Supplier	Product Number	Stated Purity	Analytical Method(s)
LGC Standards	TRC-F596702	Not specified on product page; available on Certificate of Analysis.	Not specified on product page.
Toronto Research Chemicals (TRC)	F596702	Not specified on product page; available on Certificate of Analysis.	Not specified on product page.

Note: Purity values are lot-specific and should be confirmed by consulting the Certificate of Analysis provided by the supplier.

Experimental Protocols for Purity Assessment

The determination of chemical and isotopic purity of **Fluoxastrobin-d4** involves rigorous analytical methodologies. The following sections detail the typical experimental protocols for the most common techniques employed.

Quantitative Nuclear Magnetic Resonance (qNMR) for Chemical Purity

qNMR is a primary ratio method that allows for the direct determination of the mass fraction of a substance without the need for a specific reference standard of the same compound.[1][2][3]

Methodology:

- Sample Preparation: Accurately weigh a specific amount of the Fluoxastrobin-d4 standard and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.
 Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
- NMR Data Acquisition:



- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
- Pulse Sequence: A simple single-pulse experiment (e.g., zg30) is typically used.
- Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.
- Number of Scans: An adequate number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used for quantification.[1]
- Data Processing:
 - Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).
 - Perform Fourier transformation, phasing, and baseline correction.
- Purity Calculation: The purity of Fluoxastrobin-d4 is calculated by comparing the integral of a well-resolved signal of the analyte with the integral of a signal from the internal standard, taking into account the number of protons, molar masses, and weights of both the analyte and the internal standard.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

HPLC-UV is a widely used technique for assessing the purity of pharmaceutical and agrochemical standards by separating the main component from its impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used for strobilurin fungicides.[5]



- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape). A typical mobile phase could be acetonitrile/water (70:30, v/v).[6]
- Flow Rate: A flow rate of 1.0 mL/min is common.[5][6]
- Column Temperature: Maintained at a constant temperature, for example, 25°C or 40°C.
 [5][6]
- UV Detection: The wavelength for detection should be set at an absorption maximum for Fluoxastrobin (e.g., 218 nm or 240 nm).[5][6]
- Sample Preparation: Prepare a solution of Fluoxastrobin-d4 in a suitable solvent (e.g., acetonitrile) at a known concentration.
- Analysis: Inject a defined volume of the sample solution into the HPLC system. The purity is
 determined by calculating the area percentage of the main peak relative to the total area of
 all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

LC-MS/MS is the method of choice for determining the isotopic purity of deuterated standards, ensuring that the deuterium labeling is present at the expected level and that there is minimal presence of the unlabeled analogue.

Methodology:

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole or highresolution mass spectrometer.
- Chromatographic Conditions: Similar to the HPLC-UV method, a reversed-phase separation is typically used to separate **Fluoxastrobin-d4** from any potential unlabeled Fluoxastrobin.
- Mass Spectrometry Conditions:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

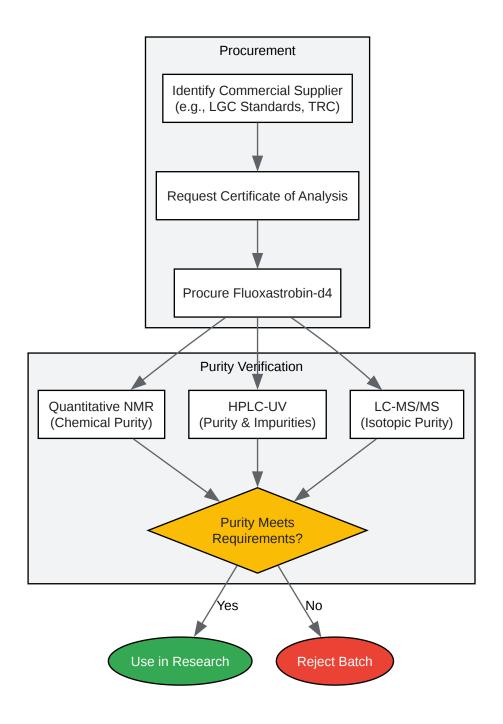


- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Fluoxastrobin-d4 and its unlabeled counterpart.
 - Fluoxastrobin-d4: The precursor ion will be [M+H]+ with a mass corresponding to the deuterated molecule. The product ions will be specific fragments.
 - Fluoxastrobin (unlabeled): The precursor ion will be [M+H]+ with a mass corresponding to the non-deuterated molecule.
- Isotopic Purity Calculation: The isotopic purity is determined by comparing the peak area of the deuterated compound to the sum of the peak areas of the deuterated and nondeuterated compounds.[7]

Visualizing the Workflow

The following diagrams illustrate the key workflows in obtaining and verifying the purity of **Fluoxastrobin-d4**.

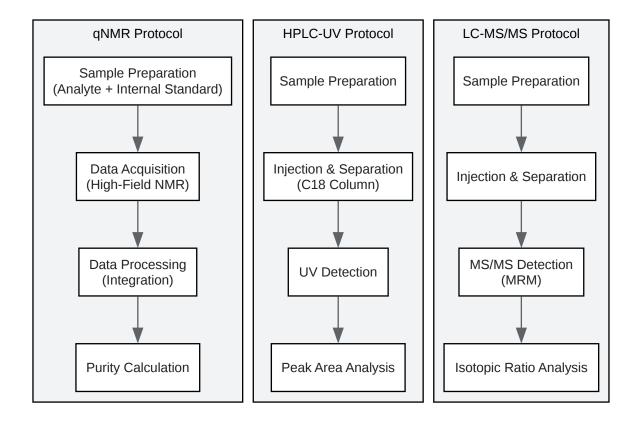




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Caption: Workflow for sourcing and purity verification of Fluoxastrobin-d4.





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